

# Introduction: Unlocking the Therapeutic Potential of a Novel Thiazole Moiety

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Cyclohexyl-1,3-thiazol-2-amine**

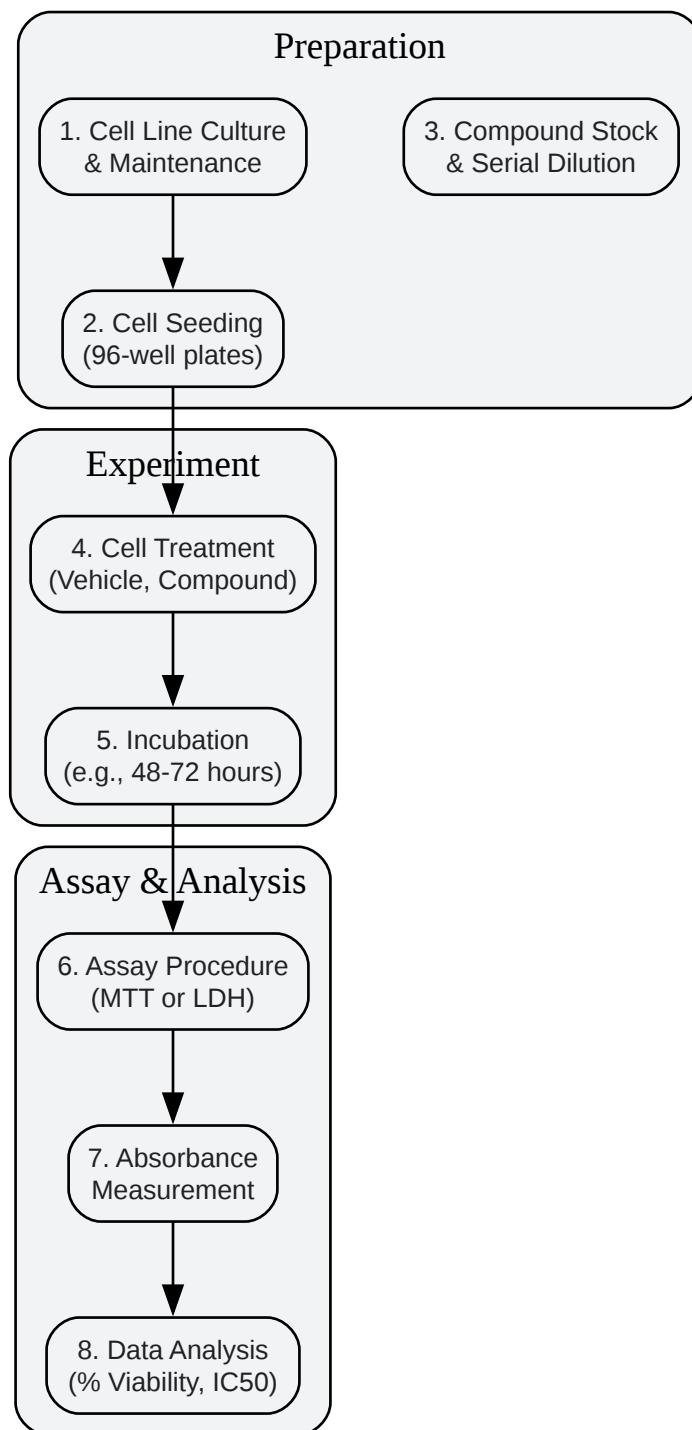
Cat. No.: **B1604965**

[Get Quote](#)

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][4] **4-Cyclohexyl-1,3-thiazol-2-amine** represents a novel chemical entity within this class, whose therapeutic potential is yet to be fully characterized. The cyclohexyl group may enhance lipophilicity, potentially influencing cell permeability and interaction with hydrophobic binding pockets.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, tiered strategy for the in vitro characterization of **4-Cyclohexyl-1,3-thiazol-2-amine**. We eschew a rigid template in favor of a logical, causality-driven workflow. The proposed cascade begins with foundational assays to establish a baseline biological and pharmacokinetic profile, followed by hypothesis-driven mechanistic studies inspired by the known activities of structurally related molecules. Every protocol is designed as a self-validating system with requisite controls to ensure data integrity and reproducibility.

## Part 1: Foundational Profiling – Establishing a Biological and Pharmacokinetic Baseline


The initial phase of characterization is critical for any novel compound. It aims to answer two fundamental questions: "At what concentration does the compound affect cells?" and "Does the compound possess drug-like properties?" These foundational assays provide a crucial

framework for interpreting data from subsequent mechanistic studies and guide the decision-making process in a drug discovery pipeline.[5][6]

## Cytotoxicity and Cell Viability Assessment

**Rationale:** Before exploring specific mechanisms, it is essential to determine the concentration range over which **4-Cyclohexyl-1,3-thiazol-2-amine** affects basic cellular health. Cytotoxicity assays are vital for establishing a therapeutic index, identifying potential anti-proliferative effects for oncology applications, and defining non-toxic concentrations for other mechanistic cell-based assays.[7][8] We will detail two robust and widely used methods: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.

### Experimental Workflow for Cytotoxicity Screening



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

**Principle:** This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

#### Step-by-Step Methodology:

- **Cell Seeding:** Seed cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- **Compound Treatment:** Prepare serial dilutions of **4-Cyclohexyl-1,3-thiazol-2-amine** (e.g., from 0.01  $\mu$ M to 100  $\mu$ M) in the appropriate culture medium. Remove the old medium from the cells and add 100  $\mu$ L of the compound dilutions.
  - **Controls:** Include wells with vehicle (e.g., 0.1% DMSO) as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>.
- **MTT Addition:** Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- **Solubilization:** Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance\_Treated / Absorbance\_Vehicle) \* 100. Plot the % viability against the compound concentration (log scale) to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).[11]

#### Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

**Principle:** LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[8][9] The LDH assay measures

this released enzyme activity, providing a quantitative measure of cell death.

#### Step-by-Step Methodology:

- Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
- Controls:
  - Spontaneous LDH Release: Untreated cells (vehicle control).
  - Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation. This represents 100% cytotoxicity.
- Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50  $\mu$ L of the supernatant from each well to a new 96-well plate.
- LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50  $\mu$ L of this mixture to each well containing the supernatant.
- Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
- Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
- Data Analysis: Calculate the percentage of cytotoxicity using the formula:  $(\% \text{ Cytotoxicity}) = \frac{(\text{Abs}_{\text{Treated}} - \text{Abs}_{\text{Spontaneous}})}{(\text{Abs}_{\text{Maximum}} - \text{Abs}_{\text{Spontaneous}})} * 100$ .

#### Data Presentation: Cytotoxicity Profile

| Cell Line              | Assay | IC <sub>50</sub> (µM) of 4-Cyclohexyl-1,3-thiazol-2-amine | IC <sub>50</sub> (µM) of Positive Control (Doxorubicin) |
|------------------------|-------|-----------------------------------------------------------|---------------------------------------------------------|
| MCF-7 (Breast Cancer)  | MTT   | Hypothetical Value                                        | 15.2 ± 1.8[9]                                           |
| HeLa (Cervical Cancer) | MTT   | Hypothetical Value                                        | Value from literature                                   |
| HEK293 (Normal Kidney) | MTT   | Hypothetical Value                                        | Value from literature                                   |
| MCF-7 (Breast Cancer)  | LDH   | Hypothetical Value                                        | Value from literature                                   |

## Early In Vitro ADME Profiling

Rationale: Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are a major cause of late-stage drug development failure.[6] Early in vitro ADME assays help de-risk candidates by identifying potential liabilities such as low solubility, poor permeability, or rapid metabolic breakdown.[5][12]

### Protocol 3: Kinetic Aqueous Solubility

Principle: This assay measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It is a high-throughput method that mimics the conditions a compound might face upon administration.

#### Step-by-Step Methodology:

- Compound Preparation: Prepare a 10 mM stock solution of **4-Cyclohexyl-1,3-thiazol-2-amine** in DMSO.
- Dilution: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 100 µM nominal concentration.
- Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the insoluble compound.

- Separation: Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitate.
- Quantification: Carefully take an aliquot of the supernatant and analyze the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

#### Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

**Principle:** PAMPA is a non-cell-based assay that predicts passive diffusion across biological membranes. A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor (compound-containing) and an acceptor well.[5]

#### Step-by-Step Methodology:

- Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with the lipid solution and allow the solvent to evaporate.
- Compound Addition: Add the compound solution (e.g., 50  $\mu$ M in PBS, pH 7.4) to the donor wells.
- Assay Assembly: Place the donor plate on top of an acceptor plate containing fresh PBS.
- Incubation: Incubate the assembly at room temperature for 4-16 hours.
- Quantification: Measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
- Data Analysis: Calculate the permeability coefficient (Pe) using established formulas. Compounds are typically categorized as low, medium, or high permeability.

#### Protocol 5: Metabolic Stability in Human Liver Microsomes (HLM)

**Principle:** This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[12] The rate of disappearance of the parent compound over time is measured.

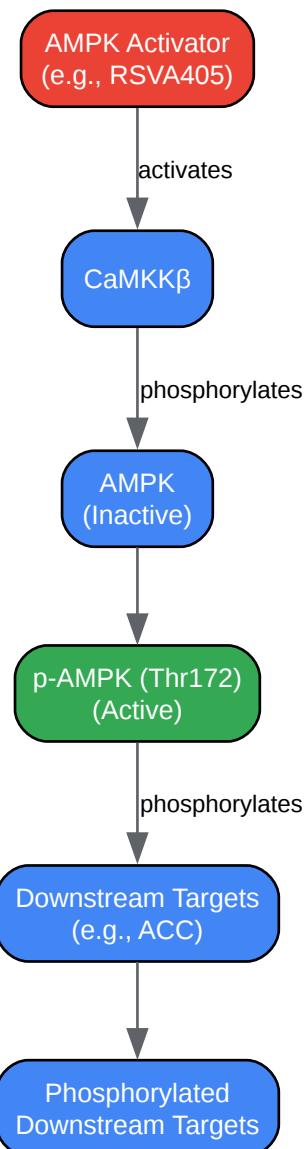
#### Step-by-Step Methodology:

- Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and the compound (e.g., 1  $\mu$ M) in a phosphate buffer (pH 7.4).
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
- Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.
- Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
- Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
- Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance (Cl\_int).

#### Data Presentation: Early ADME Profile

| ADME Parameter      | Assay Method    | Result for 4-Cyclohexyl-1,3-thiazol-2-amine  | Interpretation                |
|---------------------|-----------------|----------------------------------------------|-------------------------------|
| Aqueous Solubility  | Kinetic, pH 7.4 | Hypothetical Value ( $\mu$ g/mL)             | Low / Medium / High           |
| Permeability        | PAMPA           | Hypothetical Value ( $P_e$ , $10^{-6}$ cm/s) | Low / Medium / High           |
| Metabolic Stability | HLM             | Hypothetical Value ( $t_{1/2}$ , min)        | Low / Medium / High Stability |

## Part 2: Mechanistic Elucidation – Hypothesis-Driven Assays


With foundational data in hand, the next step is to investigate the specific mechanism of action (MoA). The thiazole scaffold is a known "kinase hinge-binder" and is also found in anti-

inflammatory agents.[1][13] Therefore, logical next steps include screening for kinase inhibition and anti-inflammatory activity.

## Kinase Activity Profiling

Rationale: Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. [13] Given the structural alerts within the thiazole class, assessing the inhibitory potential of **4-Cyclohexyl-1,3-thiazol-2-amine** against a panel of kinases is a high-priority investigation. A luminescent ADP-detection assay is a robust, non-radioactive method for this purpose.[14] We will use AMP-activated protein kinase (AMPK), a master regulator of metabolism, as an illustrative target.[15][16]

Hypothetical Signaling Pathway: AMPK Activation



[Click to download full resolution via product page](#)

Caption: Simplified pathway of indirect AMPK activation.[17]

#### Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™)

**Principle:** This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.

Step-by-Step Methodology:

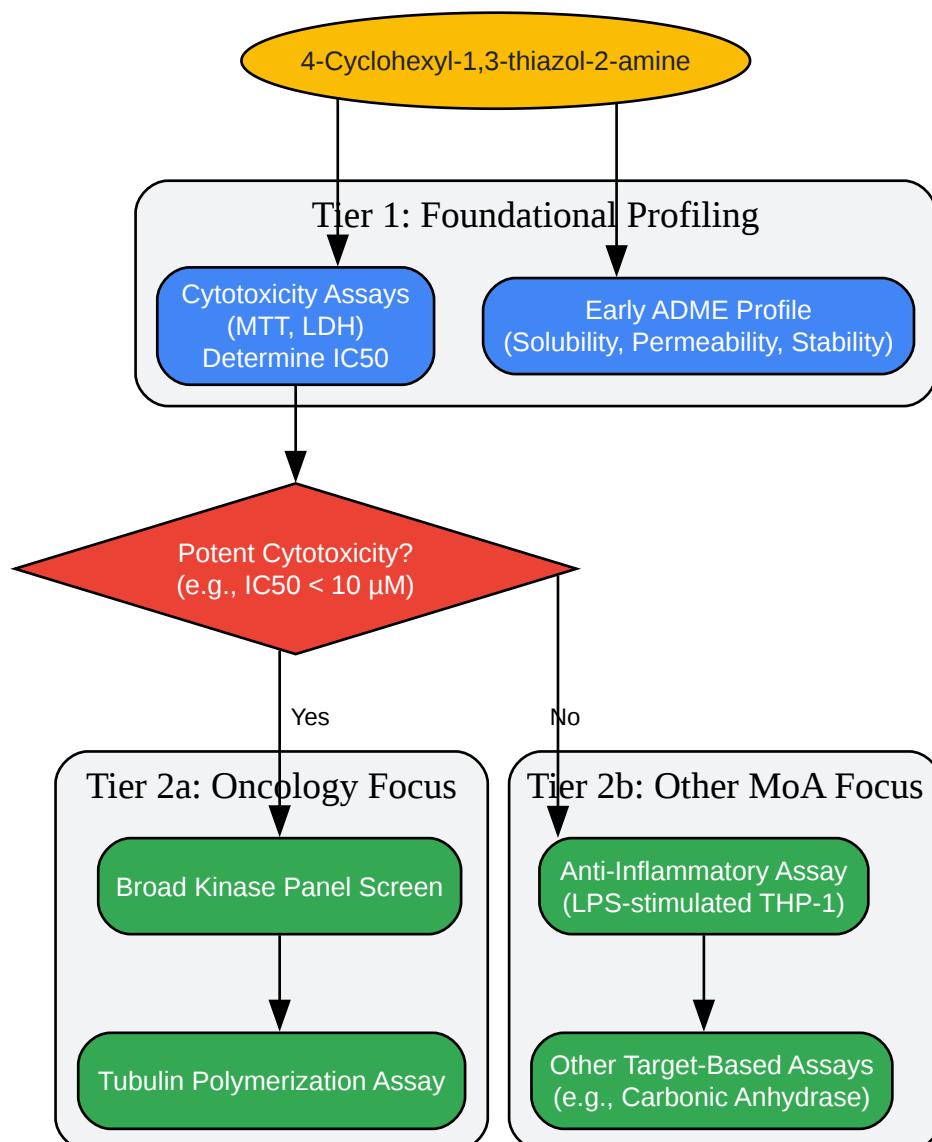
- Compound Plating: In a 384-well plate, serially dilute **4-Cyclohexyl-1,3-thiazol-2-amine** to various concentrations. Include a known inhibitor (e.g., Staurosporine) as a positive control and a vehicle (DMSO) as a negative control (100% activity).
- Kinase Reaction:
  - Add the kinase solution (e.g., purified human AMPK  $\alpha 1/\beta 1/\gamma 1$ ) to each well.
  - Incubate for 10-15 minutes at room temperature to allow compound-kinase interaction.[\[18\]](#)
  - Initiate the reaction by adding a solution containing the substrate (e.g., SAMS peptide) and ATP.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Signal Generation (Part 1 - ADP Detection): Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation (Part 2 - Luminescence): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measurement: Read the luminescence using a microplate reader.
- Data Analysis: Normalize the data with the negative control set to 100% activity and a "no kinase" well as 0% activity. Plot the percent inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the IC<sub>50</sub> value.

## Anti-Inflammatory Potential Assessment

Rationale: Inflammation is a key driver of numerous diseases. Many therapeutic agents target inflammatory pathways.[\[19\]](#) Cell-based assays using immune cells like monocytes or macrophages can effectively model an inflammatory response in vitro.[\[20\]](#) The human monocytic cell line THP-1 can be differentiated into macrophage-like cells that respond to inflammatory stimuli like lipopolysaccharide (LPS) by producing cytokines such as TNF- $\alpha$ .[\[21\]](#)

Protocol 7: Cell-Based Anti-Inflammatory Assay (LPS-Stimulated THP-1)

**Principle:** This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF- $\alpha$  from LPS-stimulated macrophage-like cells.


#### Step-by-Step Methodology:

- **THP-1 Differentiation:** Seed THP-1 cells in a 96-well plate in media containing Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours to induce differentiation into adherent macrophages.
- **Compound Pre-treatment:** Wash the differentiated cells and replace the medium with fresh medium containing serial dilutions of **4-Cyclohexyl-1,3-thiazol-2-amine**. Use a known anti-inflammatory agent (e.g., Dexamethasone) as a positive control. Incubate for 1 hour.
- **Inflammatory Challenge:** Stimulate the cells by adding LPS (e.g., 1  $\mu$ g/mL) to all wells except the unstimulated (negative) control.
- **Incubation:** Incubate the plate for 6-18 hours at 37°C, 5% CO<sub>2</sub>.
- **Supernatant Collection:** Centrifuge the plate and collect the cell culture supernatant.
- **TNF- $\alpha$  Quantification (ELISA):** Quantify the amount of TNF- $\alpha$  in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
- **Data Analysis:** Calculate the percentage inhibition of TNF- $\alpha$  production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC<sub>50</sub> value.

## Part 3: Integrated Workflow and Data Interpretation

A successful in vitro screening campaign relies on a logical progression of assays and the ability to synthesize data from multiple sources to build a comprehensive profile of the test compound.

### Integrated In Vitro Testing Cascade

[Click to download full resolution via product page](#)

Caption: A decision-making workflow for in vitro compound characterization.

Data Interpretation:

- Connecting Cytotoxicity and ADME: A compound that is potent in a cell-based assay but has poor permeability or high metabolic instability may have limited in vivo potential. Conversely, a moderately potent compound with an excellent ADME profile may be a strong candidate for optimization.[\[5\]](#)

- Therapeutic Window: Comparing the cytotoxic concentration (e.g., IC<sub>50</sub> in HEK293 cells) to the effective concentration in a mechanistic assay (e.g., IC<sub>50</sub> for TNF- $\alpha$  inhibition) provides an early indication of the compound's therapeutic window. A large separation between efficacy and toxicity is desirable.
- Building a Mechanistic Hypothesis: If the compound shows potent cytotoxicity against cancer cell lines and inhibits one or more kinases in a biochemical assay, the hypothesis that it acts as an anti-proliferative kinase inhibitor is strengthened. Further cell-based assays, such as measuring the phosphorylation of the kinase's substrate within the cell, would be the next logical step.<sup>[22]</sup> If the compound is non-cytotoxic at relevant concentrations but effectively reduces cytokine production, an immunomodulatory or anti-inflammatory mechanism is more likely.

## Conclusion

This application note outlines a structured, multi-tiered approach for the comprehensive in vitro evaluation of **4-Cyclohexyl-1,3-thiazol-2-amine**. By systematically progressing from foundational cytotoxicity and ADME profiling to hypothesis-driven mechanistic assays, researchers can efficiently build a robust data package. This strategy enables informed decision-making, facilitates the identification of the most promising therapeutic avenues, and ultimately accelerates the journey from a novel chemical entity to a potential drug candidate. The key is to allow the data from each stage to logically inform the next, ensuring that resources are focused on the most plausible and promising mechanisms of action.

## References

- Selvita. In Vitro ADME.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Concept Life Sciences. In Vitro ADME Assays.
- K-M. Oksana, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes.
- PubMed. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed.

- BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays.
- Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. *The Journal of Immunology*.
- Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
- Protein Fluidics. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
- AACR Journals. (2025). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals.
- Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. *Frontiers*.
- Boster Biological Technology. Cytotoxicity Assays | Life Science Applications.
- PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- ResearchGate. In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature.
- BellBrook Labs. A Validated AMPK Inhibitor Screening Assay.
- Kirchweger, B., et al. (2022). In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature. Thieme Connect.
- NIH. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine - PubChem.
- PubMed. (2015). New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. PubMed.
- PMC - PubMed Central. (2021). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- PMC - NIH. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC - NIH.
- ResearchGate. (2025). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate.
- PubMed Central. (2013). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-

glycoprotein. PubMed Central.

- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- MyJST. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJST.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. selvita.com [selvita.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. opentrons.com [opentrons.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. criver.com [criver.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 22. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [Introduction: Unlocking the Therapeutic Potential of a Novel Thiazole Moiety]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1604965#in-vitro-testing-methods-for-4-cyclohexyl-1-3-thiazol-2-amine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)